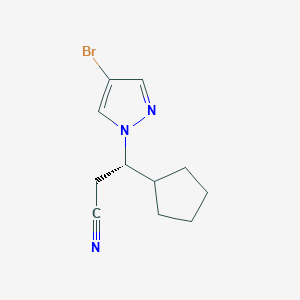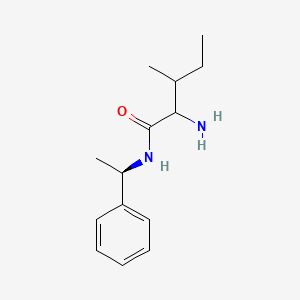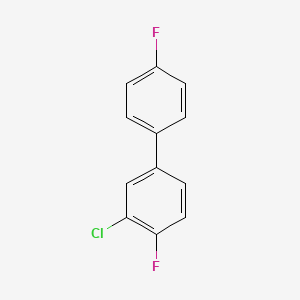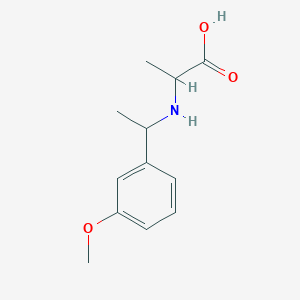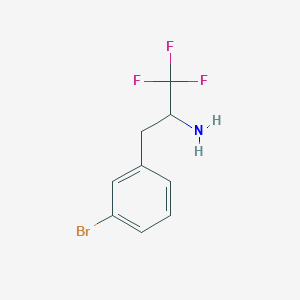
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is an organic compound that features a bromophenyl group and a trifluoropropanamine moiety. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, fluorine, and amine groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoropropanamine group. The process may involve:
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated phenyl compound is then reacted with a trifluoropropanamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Coupling: Formation of biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the trifluoropropanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromophenyl group but differs in the presence of a sulfonamide group.
(3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.
3-(3-Bromophenyl)-7-acetoxycoumarin: Features a bromophenyl group and a coumarin structure.
Uniqueness
3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is unique due to the combination of bromine, fluorine, and amine functionalities, which provide distinct reactivity and potential applications in various fields. Its trifluoropropanamine moiety offers unique electronic properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
Clave InChI |
KIKOUJITKDXNMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


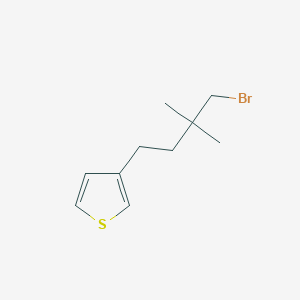

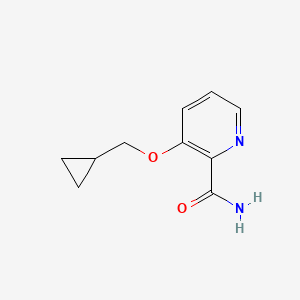

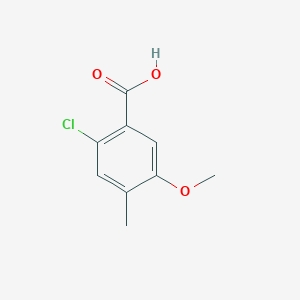
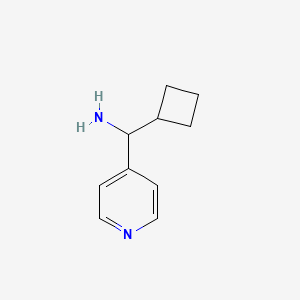
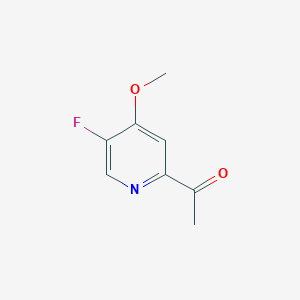
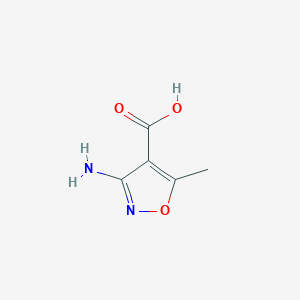
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
